2-(4-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide 2-(4-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15273603
InChI: InChI=1S/C20H30N2O3/c1-17-5-7-18(8-6-17)25-15-19(23)21-16-20(9-3-2-4-10-20)22-11-13-24-14-12-22/h5-8H,2-4,9-16H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C20H30N2O3
Molecular Weight: 346.5 g/mol

2-(4-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide

CAS No.:

Cat. No.: VC15273603

Molecular Formula: C20H30N2O3

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide -

Specification

Molecular Formula C20H30N2O3
Molecular Weight 346.5 g/mol
IUPAC Name 2-(4-methylphenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide
Standard InChI InChI=1S/C20H30N2O3/c1-17-5-7-18(8-6-17)25-15-19(23)21-16-20(9-3-2-4-10-20)22-11-13-24-14-12-22/h5-8H,2-4,9-16H2,1H3,(H,21,23)
Standard InChI Key FWUBCHUHIFJLLV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)NCC2(CCCCC2)N3CCOCC3

Introduction

2-(4-Methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is a synthetic organic compound belonging to the class of acetamides. This compound is characterized by its complex structure, which integrates a 4-methylphenoxy group, a morpholine-functionalized cyclohexane ring, and an acetamide backbone. Its molecular architecture suggests potential applications in medicinal chemistry, particularly in drug design and pharmacological research.

Molecular Formula and Weight

  • Molecular Formula: C18H28N2O3

  • Molecular Weight: Approximately 320.43 g/mol

Structural Features

The compound consists of:

  • A 4-methylphenoxy group, contributing hydrophobicity.

  • A cyclohexane ring substituted with a morpholine group, which introduces polarity and hydrogen-bonding capabilities.

  • An acetamide functional group, often associated with bioactivity in pharmaceutical compounds.

SMILES Notation

The SMILES (Simplified Molecular Input Line Entry System) representation for this compound is:
CC1=CC=C(C=C1)OCC(=O)NCC2(CCCCC2)N3CCOCC3

Physical Characteristics

  • State: Likely a solid at room temperature.

  • Solubility: Expected to be moderately soluble in polar organic solvents such as ethanol or DMSO, but poorly soluble in water due to its hydrophobic aromatic and cyclohexane components.

Synthesis Pathways

The synthesis of 2-(4-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide typically involves:

  • Preparation of the intermediate cyclohexane derivative: Functionalization of cyclohexane with a morpholine group through nucleophilic substitution or reductive amination.

  • Acetamidation step: Reaction of the intermediate with chloroacetyl chloride or similar acylating agents to introduce the acetamide group.

  • Coupling with the methylphenoxy moiety: This step often employs etherification or Williamson synthesis.

Pharmacological Interest

The structural components of this compound suggest potential biological activities:

  • The acetamide group is known for its role in enzyme inhibition and receptor binding.

  • The morpholine ring can enhance water solubility and bioavailability.

  • The aromatic methylphenoxy group may interact with hydrophobic pockets in biological targets.

Research Applications

This compound could serve as:

  • A lead molecule for drug discovery programs targeting central nervous system disorders or antimicrobial agents.

  • A candidate for molecular docking studies to predict receptor interactions.

Spectroscopic Characterization

  • NMR (Nuclear Magnetic Resonance): Proton (^1H) and Carbon (^13C) NMR spectra would confirm the presence of aromatic protons, aliphatic chains, and functional groups.

  • IR (Infrared Spectroscopy): Peaks corresponding to C=O (amide), C-O (ether), and N-H stretching vibrations are expected.

  • Mass Spectrometry (MS): A molecular ion peak at approximately 320 m/z would confirm the molecular weight.

Crystallographic Data

If crystallized, single-crystal X-ray diffraction could provide precise bond lengths and angles, confirming the three-dimensional structure.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC18H28N2O3
Molecular Weight~320.43 g/mol
Functional GroupsEther (-O-), Amide (-CONH-), Morpholine (-C4H8NO-)
SolubilityModerate in polar organic solvents; low in water
Potential ApplicationsDrug discovery, receptor modeling, pharmacological studies

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